(S)-3-((叔丁氧羰基)氨基)-5-苯基戊酸

描述

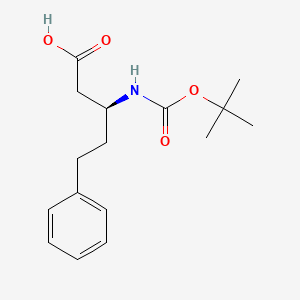

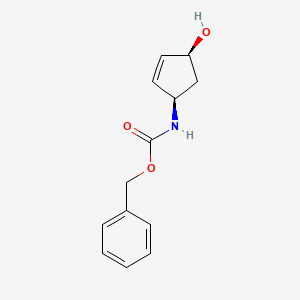

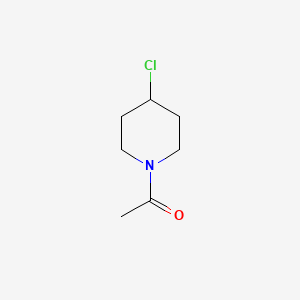

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, often referred to as (S)-Boc-Phe-OH, is an important organic molecule used in scientific research. It is a carboxylic acid that is used in a wide range of laboratory experiments, such as peptide synthesis and enzyme inhibition. It is also used in the synthesis of peptide-based drugs, as well as in the study of protein-protein interactions.

科学研究应用

合成和抑制研究

- 肽抑制剂合成:该化合物用于合成胃蛋白酶素类似物,一种羧基蛋白酶抑制剂。此类类似物是胃蛋白酶和肾素等酶的有效抑制剂 (Rich、Sun 和 Ulm,1980)。

- HIV-1 蛋白酶抑制:研究表明其在 HIV-1 蛋白酶抑制中有效,尤其是在将该化合物的某些异构体掺入肽序列中时 (Raju & Deshpande,1991)。

化学合成和稳定性

- 胶原蛋白交联合成:它是合成吡啶啉和脱氧吡啶啉等胶原蛋白交联物的关键中间体 (Adamczyk、Johnson 和 Reddy,1999)。

- 氨基酸和肽的前体:它作为各种氨基酸和肽的合成前体,可用于多种生化应用,包括抗癌剂的开发 (Kumar 等人,2009)。

药理研究

- 肾素抑制:该化合物用于合成作为肾素抑制剂的肽,为高血压研究做出了重大贡献 (Thaisrivongs 等人,1987)。

- 显色蛋白酶底物:它已被用于创建序列特异性的显色蛋白酶底物,用于检测 HIV 蛋白酶等酶的活性 (Badalassi、Nguyen、Crotti 和 Reymond,2002)。

作用机制

Target of Action

The primary target of “(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid”, also known as “Boc-(S)-3-Amino-5-phenyl-pentanoic acid”, is the amino group in organic compounds . The compound is used as a protecting group for amines during chemical reactions .

Mode of Action

The compound acts by protecting the amino group in organic compounds, preventing it from reacting during transformations of other functional groups . This is achieved by converting the amino group into a carbamate . The tert-butyloxycarbonyl (t-Boc or simply Boc) is used due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .

Pharmacokinetics

The compound’s use in peptide synthesis suggests that it may have significant effects on the pharmacokinetics of peptide-based drugs .

Result of Action

The result of the compound’s action is the successful synthesis of peptides without unwanted reactions involving the amino groups . This is achieved by protecting these groups during the synthesis process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of strong acids . For example, the Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) . Additionally, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method demonstrated a beneficial effect, with the ionic liquid having low viscosity and high thermal stability .

属性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWZFJXOLAXENE-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166961 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218608-84-5 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)